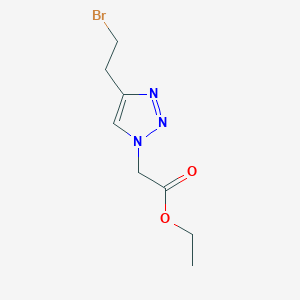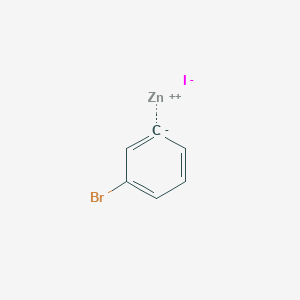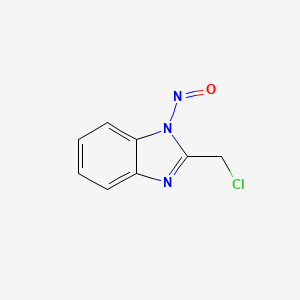
Benzimidazole, 2-(chloromethyl)-1-nitroso-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 2-(chloromethyl)-1-nitroso-(8CI): is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes . For 2-(chloromethyl)-1-nitroso-benzimidazole, a common synthetic route includes the reaction of 2-chloromethylbenzimidazole with nitrosating agents under controlled conditions . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and at a temperature range of 0-5°C to ensure the stability of the nitroso group .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield . The use of green solvents and catalysts, such as ionic liquids and metal-organic frameworks, is also being explored to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chloromethyl)-1-nitroso-benzimidazole undergoes various chemical reactions, including:
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols, alcohols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 2-(Chloromethyl)-1-nitro-benzimidazole.
Reduction: 2-(Chloromethyl)-1-amino-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Chloromethyl)-1-nitroso-benzimidazole is used as an intermediate in the synthesis of more complex benzimidazole derivatives with potential pharmaceutical applications .
Biology: The compound is studied for its antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a candidate for the development of new antibiotics and antiviral drugs .
Medicine: Research is ongoing to explore the anticancer potential of 2-(chloromethyl)-1-nitroso-benzimidazole. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 2-(chloromethyl)-1-nitroso-benzimidazole involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to their inhibition . This interaction can disrupt essential biological processes, such as DNA replication and protein synthesis, thereby exerting antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-benzimidazole: Lacks the nitroso group, making it less reactive in certain chemical reactions.
2-(Nitromethyl)-benzimidazole: Contains a nitro group instead of a nitroso group, which affects its reactivity and biological activity.
1-Methyl-2-(chloromethyl)-benzimidazole: The presence of a methyl group on the imidazole ring alters its chemical properties and biological activity.
Uniqueness: 2-(Chloromethyl)-1-nitroso-benzimidazole is unique due to the presence of both chloromethyl and nitroso groups, which confer distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H6ClN3O |
|---|---|
Molekulargewicht |
195.60 g/mol |
IUPAC-Name |
2-(chloromethyl)-1-nitrosobenzimidazole |
InChI |
InChI=1S/C8H6ClN3O/c9-5-8-10-6-3-1-2-4-7(6)12(8)11-13/h1-4H,5H2 |
InChI-Schlüssel |
ZLQZCPQNMFBWNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2N=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


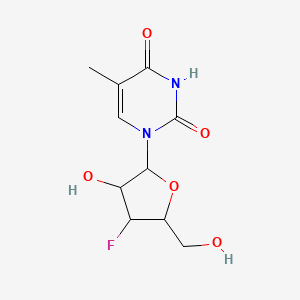
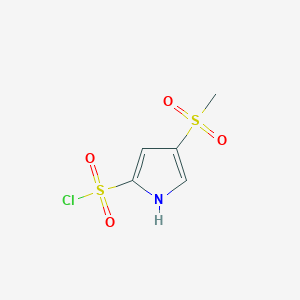



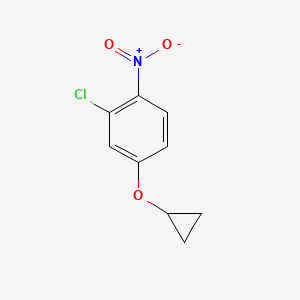
![Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)](/img/structure/B15093687.png)
![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
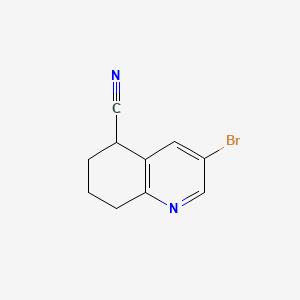
![4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one](/img/structure/B15093698.png)
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
